methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
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Description
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a useful research compound. Its molecular formula is C14H11ClN4O3 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0519679 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit the activity of human cytosolic serine hydroxymethyltransferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide biosynthesis and the methylation of DNA, proteins, and lipids .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This inhibition could potentially disrupt the metabolic processes dependent on the enzyme, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to one-carbon metabolism, given the reported target of similar compounds . Disruption of this pathway could affect various cellular processes, including nucleotide biosynthesis and methylation reactions. This could potentially lead to alterations in DNA, protein, and lipid methylation patterns, affecting gene expression and cellular function .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it indeed inhibits human cytosolic serine hydroxymethyltransferase, it could potentially induce cell death in certain types of cancer cells, as has been reported for similar compounds .
Biological Activity
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The structure of this compound features a pyrazolo[3,4-d]pyrimidine core that is known for its ability to inhibit various kinases involved in cancer progression. The presence of the 4-chlorophenyl group enhances its interaction with target enzymes due to increased lipophilicity and potential for π-π stacking interactions.
Research indicates that compounds within this class can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. The docking studies demonstrate that these compounds interact with critical residues in the EGFR-TK domain through both covalent and non-covalent bonds, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 2.89 | EGFR inhibition |
NCI-H460 | Not specified | Induction of apoptosis |
HepG2 | Not specified | Cell cycle arrest at G0/G1 phase |
The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure's hydrophobic characteristics are believed to enhance membrane permeability and bacterial cell wall disruption.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition in Breast Cancer : A study focused on the compound's ability to inhibit EGFR in MCF-7 cells showed that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazolo structure could enhance antibacterial potency significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Substituents on the Pyrazole Ring : Variations in substituents can alter lipophilicity and steric hindrance affecting binding affinity to target proteins.
- Chlorine Substitution : The presence of chlorine on the phenyl group has been shown to enhance potency by improving binding interactions with target sites .
Properties
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCIGZQIUFQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.